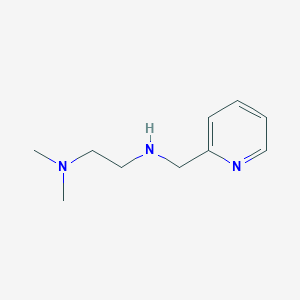

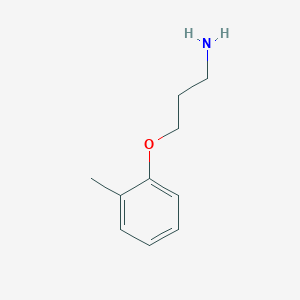

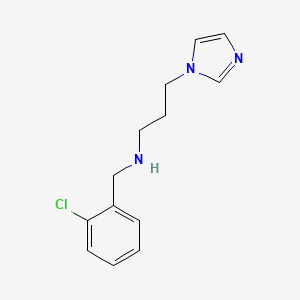

![molecular formula C7H11NOS B1306468 2-[(Thiophen-2-ylmethyl)-amino]-ethanol CAS No. 93448-34-1](/img/structure/B1306468.png)

2-[(Thiophen-2-ylmethyl)-amino]-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(Thiophen-2-ylmethyl)-amino]-ethanol” is an organic compound . It has been mentioned in the context of being a catalyst for direct amidation between carboxylic acids and amines .

Synthesis Analysis

The compound has been synthesized via a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process . This catalyst was found to be very effective at room temperature for a large range of substrates with slightly higher temperatures required for challenging ones .Chemical Reactions Analysis

The compound has been used as a catalyst for direct amidation between carboxylic acids and amines . This methodology can be applied to aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids as well as primary, secondary, heterocyclic, and even functionalized amines .Aplicaciones Científicas De Investigación

Pharmaceutical Research Potential Antioxidant Activity

While the search results did not directly mention “2-[(Thiophen-2-ylmethyl)-amino]-ethanol”, they did reference a related thiophene compound with significant antioxidant activity . This suggests that our compound of interest may also be researched for its potential antioxidant properties, which could have therapeutic implications.

Cancer Therapy PI3Kα/mTOR Dual Inhibition

Another related thiophene derivative has been studied as a dual inhibitor for PI3Kα/mTOR, which are targets in cancer therapy . This implies that “2-[(Thiophen-2-ylmethyl)-amino]-ethanol” could be explored for similar applications in oncological research.

Synthetic Chemistry Polyheterocyclic Compound Synthesis

The compound has potential use in synthetic chemistry, as indicated by research involving similar thiophene-containing compounds in the synthesis of complex polyheterocyclic structures . This could be relevant for creating new materials or drugs.

Propiedades

IUPAC Name |

2-(thiophen-2-ylmethylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVERIHWIAUFVNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390051 |

Source

|

| Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Thiophen-2-ylmethyl)-amino]-ethanol | |

CAS RN |

93448-34-1 |

Source

|

| Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

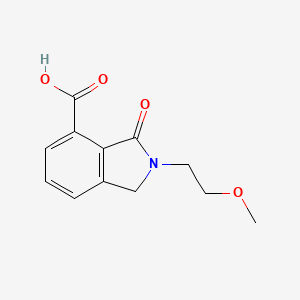

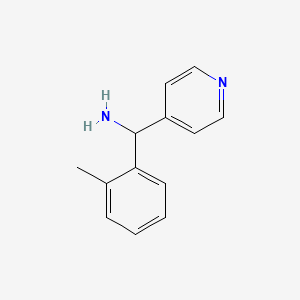

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)